N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
A. Intra- and Intermolecular Reactions: Recent scientific literature highlights several synthetic pathways for piperidine derivatives:
B. Pharmaceutical Applications: Piperidine derivatives find applications in over twenty classes of pharmaceuticals and natural alkaloids. Notably:
C. Biological Evaluation of Piperidines: Researchers continually explore the biological activity of synthetic and natural piperidines. Their evaluation includes:
Future Prospects
As the field advances, scientists seek novel substrates for synthesizing biologically active piperidines. Whether you’re a novice researcher or an experienced scientist, understanding the versatility and significance of piperidines is crucial for drug development and therapeutic innovation.
Remember, the piperidine cycle remains a cornerstone in medicinal chemistry, and its derivatives continue to shape the landscape of pharmaceutical research . If you have further inquiries or need additional details, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-1-(4-piperidin-1-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-2-24-22(27)21-16-18-8-4-5-9-20(18)26(21)23(28)17-10-12-19(13-11-17)31(29,30)25-14-6-3-7-15-25/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSCKOKCWQHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(4-(piperidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.